2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Overview
Description
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and piperidine derivatives, such as:
- 3-amino-1-methyl-1H-pyrazole
- 1-(3-piperidinyl)-2-propanone
- 1-methyl-3-(piperidin-1-yl)pyrazole
Uniqueness
What sets 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions .
Properties
IUPAC Name |
2-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9(13)12(17)16-6-3-4-10(8-16)11-5-7-15(2)14-11/h5,7,9-10H,3-4,6,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNSENSESGLLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2=NN(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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